molecular formula C8H10O3 B579042 4-Hydroxy-6-propyl-pyran-2-one CAS No. 18742-94-4

4-Hydroxy-6-propyl-pyran-2-one

Cat. No.: B579042
CAS No.: 18742-94-4
M. Wt: 154.165
InChI Key: ARLWUMFTZMAEDP-UHFFFAOYSA-N
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Description

4-Hydroxy-6-propyl-pyran-2-one is a heterocyclic organic compound with the molecular formula C8H10O3. . This compound is characterized by a pyran ring with a hydroxyl group at the 4-position and a propyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-6-propyl-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of tricarbonyl compounds, which can be achieved using transition metal complexes and ketene transformations . Another method involves the intramolecular cyclization of α-haloesters, typically α-bromoesters, using a metal as a reducing agent .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-propyl-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrones, dihydro derivatives, and oxidized compounds .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6-propyl-pyran-2-one is unique due to the presence of the propyl group at the 6-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-6-propylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLWUMFTZMAEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715798
Record name 4-Hydroxy-6-propyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18742-94-4
Record name 4-Hydroxy-6-propyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18742-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-propyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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